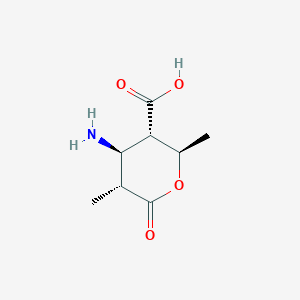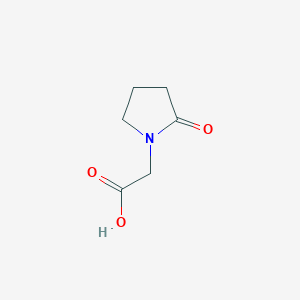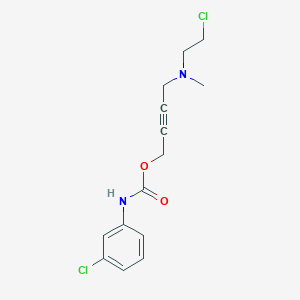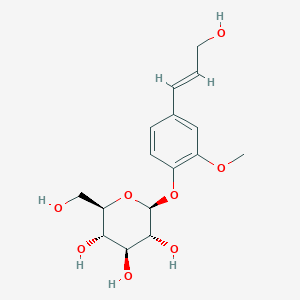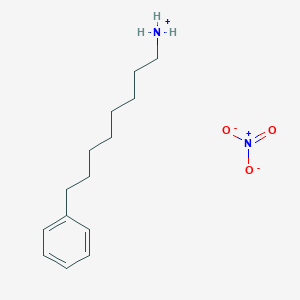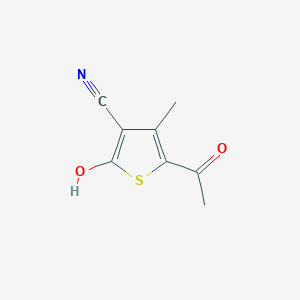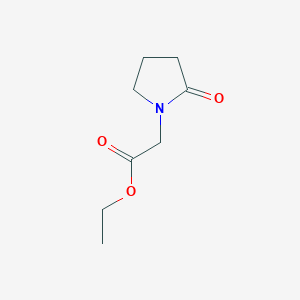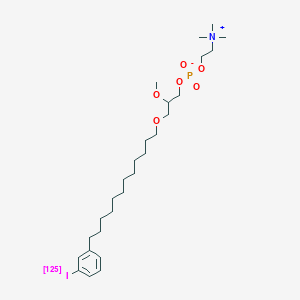
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine, commonly known as iodinated lipid, is a synthetic compound that is used in scientific research. It is a phospholipid derivative that is used to label proteins and lipids in biological membranes. Iodinated lipids have been widely used in the study of membrane dynamics, protein-lipid interactions, and lipid signaling pathways.
Mecanismo De Acción
The mechanism of action of iodinated lipids is based on their ability to label proteins and lipids in biological membranes. The iodine atom introduced at the sn-2 position of the glycerol backbone allows the iodinated lipid to be detected using various techniques, such as autoradiography or mass spectrometry. This allows researchers to track the movements and interactions of labeled proteins and lipids in biological membranes.
Efectos Bioquímicos Y Fisiológicos
Iodinated lipids do not have any known biochemical or physiological effects on cells or organisms. They are simply used as labeling agents in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using iodinated lipids in scientific research include their ability to label proteins and lipids in biological membranes, their high specificity, and their compatibility with various techniques, such as autoradiography or mass spectrometry. However, iodinated lipids also have some limitations, such as their potential toxicity and their limited availability.
Direcciones Futuras
There are several future directions for the use of iodinated lipids in scientific research. One direction is the development of new iodinated lipids with improved properties, such as increased specificity or reduced toxicity. Another direction is the application of iodinated lipids in the study of lipid signaling pathways and lipid metabolism. Finally, iodinated lipids could be used in the development of new drugs or therapies that target specific proteins or lipids in biological membranes.
Métodos De Síntesis
The synthesis of iodinated lipids involves the reaction of a phospholipid with an iodinating agent. The most commonly used iodinating agent is iodine monochloride (ICl). The reaction between the phospholipid and ICl results in the introduction of an iodine atom at the sn-2 position of the glycerol backbone. The resulting iodinated lipid can then be purified and used in scientific research.
Aplicaciones Científicas De Investigación
Iodinated lipids have been widely used in scientific research to study membrane dynamics, protein-lipid interactions, and lipid signaling pathways. They have been used to label proteins and lipids in biological membranes, allowing researchers to track their movements and interactions. Iodinated lipids have also been used to study lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids.
Propiedades
Número CAS |
121269-43-0 |
|---|---|
Nombre del producto |
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine |
Fórmula molecular |
C27H49INO6P |
Peso molecular |
639.6 g/mol |
Nombre IUPAC |
[3-[12-(3-(125I)iodanylphenyl)dodecoxy]-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2 |
Clave InChI |
ZSEKDUVBISKQAJ-LYCVTSOGSA-N |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)[125I])OC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
Sinónimos |
1-O-(12-(2-iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine NM 294 NM-294 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



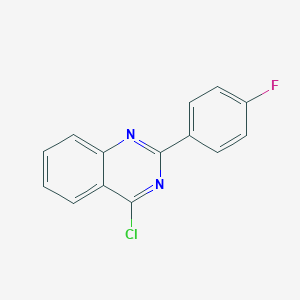
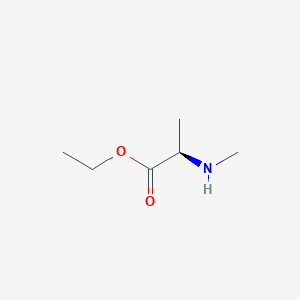
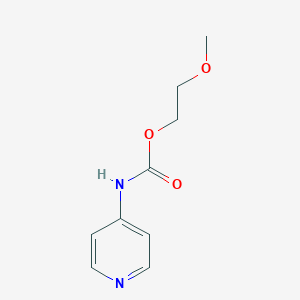
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
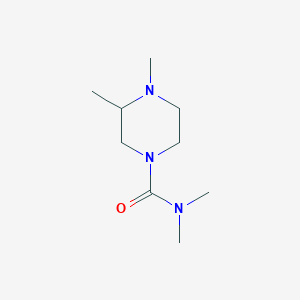
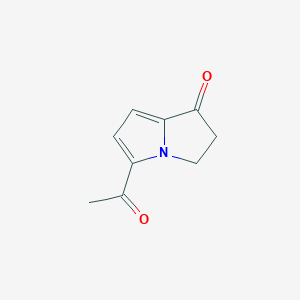
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
